4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
A study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D(2)-like receptors. This research highlights the complexity of structure-activity relationships and the role of arylalkyl substituents in enhancing the binding affinity and selectivity of compounds for therapeutic purposes (Sikazwe et al., 2009).
Neuroactive Peptides and Dopamine Receptors
Braszko (2010) reviewed the pro-cognitive effects of angiotensin IV and its analogs, mediated by dopamine (DA) receptors, suggesting a brain region-specific enhancement of memory dependent on local DA receptor subpopulations. This review provides insights into the interactions between neuroactive peptides and DA receptors, offering potential pathways for therapeutic interventions in cognitive impairments (Braszko, 2010).
Opioid Compounds: Chemistry and Pharmacology
Ohmefentanyl, an opioid compound, was reviewed by Brine et al. (1997), focusing on its unique pharmacological properties and the impact of structural changes on biological activity. This review underscores the significance of stereochemistry in the activity of opioid compounds and their potential for pharmacological research (Brine et al., 1997).
Designer Drug Abuse and Piperidines
Biliński et al. (2012) provided a review of designer drugs, including piperidines, highlighting their psychoactive and toxic properties. This paper discusses the challenges in regulating these substances and their impact on public health, emphasizing the need for comprehensive research and policy development (Biliński et al., 2012).
Minor Groove Binders and Piperidine Derivatives
Issar and Kakkar (2013) reviewed the binding of Hoechst 33258, a piperidine derivative, to the minor groove of DNA, highlighting its specificity for AT-rich sequences. This review explores the applications of Hoechst derivatives in biological research and potential therapeutic uses (Issar & Kakkar, 2013).
Safety And Hazards
properties
IUPAC Name |
4-(4-methylsulfanylphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUALAROCLUDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678265 | |
Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride | |
CAS RN |
918884-51-2 | |
Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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